5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-
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Overview
Description
5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]-: is a complex organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is a white crystalline solid at room temperature and is soluble in various organic solvents . It is primarily used as an intermediate in organic synthesis, contributing to the production of other complex molecules .
Preparation Methods
The synthesis of 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]- involves multiple steps. Initially, 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid is synthesized. This intermediate is then subjected to further reactions to produce the final ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation . Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]-: undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]-: has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]-: can be compared with similar compounds such as:
Oxolinic acid: Another compound with a similar dioxolo structure but different functional groups.
(3AR,4S,6AS)-5-Benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6(6AH)-one: A structurally related compound with different substituents.
These comparisons highlight the unique structural features and reactivity of 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]- , making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h8-10,15H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUXADZYSAODEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)CO)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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